N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with furoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-Chloro-2-methoxyaniline+Furoyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of N-(5-Chloro-2-hydroxyphenyl)-2-furamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of N-(5-Substituted-2-methoxyphenyl)-2-furamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(5-Chloro-2-hydroxyphenyl)-2-furamide: Differing by the presence of a hydroxyl group instead of a methoxy group.
N-(5-Chloro-2-methoxyphenyl)-acetamide: Differing by the presence of an acetamide group instead of a furan ring.
N-(5-Chloro-2-methoxyphenyl)-benzenesulfonamide: Differing by the presence of a benzenesulfonamide group instead of a furan ring.
Properties
CAS No. |
196866-13-4 |
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Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,1H3,(H,14,15) |
InChI Key |
MGYSTJWQWHWNFM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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